N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that combines a dimethylcarbamoyl group, a phenylmethyl group, a methylsulfanyl group, and a pyridine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyridine structure. The introduction of the dimethylcarbamoyl group and the methylsulfanyl group requires specific reagents and conditions to ensure the correct functionalization of the molecule. Common synthetic routes may include:
Formation of the Pyridine Core: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Dimethylcarbamoyl Group: This step often involves the use of dimethylcarbamoyl chloride in the presence of a base.
Attachment of the Methylsulfanyl Group: This can be done using methylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide: shares structural similarities with other pyridine carboxamides and dimethylcarbamoyl derivatives.
Indole 2 and 3-carboxamides: These compounds also contain carboxamide groups and have been studied for their enzyme inhibitory properties.
Uniqueness
- The combination of the dimethylcarbamoyl group, phenylmethyl group, and methylsulfanyl group in the pyridine carboxamide structure gives this compound unique chemical and biological properties that may not be present in other similar compounds.
Properties
IUPAC Name |
N-[[4-(dimethylcarbamoyl)phenyl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-20(2)17(22)13-8-6-12(7-9-13)11-19-15(21)14-5-4-10-18-16(14)23-3/h4-10H,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEJYJKRQTXZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.